1-(Bromomethyl)spiro[4.5]decane
Description
1-(Bromomethyl)spiro[4.5]decane is a brominated spirocyclic compound characterized by a methyl-bromo substituent on the spiro[4.5]decane framework. For example, 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane (CAS 68278-51-3) shares a bromomethyl group but includes a dioxane ring, resulting in a molecular formula of C13H17BrO2 and molecular weight of 297.19 g/mol . Such compounds are typically synthesized via nucleophilic substitution or cyclization strategies, with applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H19Br |
|---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
4-(bromomethyl)spiro[4.5]decane |
InChI |
InChI=1S/C11H19Br/c12-9-10-5-4-8-11(10)6-2-1-3-7-11/h10H,1-9H2 |
InChI Key |
ZWGGFMUNTAUNNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCC2CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)spiro[4.5]decane typically involves the bromination of spiro[4.5]decane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)spiro[4.5]decane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: Alkenes.
Oxidation: Alcohols or carboxylic acids.
Scientific Research Applications
1-(Bromomethyl)spiro[4.5]decane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of novel materials with unique properties due to its spirocyclic framework.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)spiro[4.5]decane largely depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom to form a double bond. The spirocyclic structure provides rigidity and unique steric properties that influence its reactivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Spiro[4.5]decane derivatives are distinguished by substituents and heteroatom incorporation. Key analogs include:
Key Observations :
- Brominated Derivatives: Bromo-substituted spiro[4.5]decanes, such as 1-(bromomethyl) and 8-bromo analogs, exhibit higher molecular weights and enhanced electrophilicity compared to non-halogenated counterparts. This makes them reactive intermediates for cross-coupling or alkylation reactions .
- Heteroatom Influence : Oxygen-containing derivatives (e.g., 1,4-dioxaspiro) are often more polar and water-soluble, while nitrogen/sulfur analogs (e.g., azaspiro or thiaspiro) show bioactivity due to improved membrane permeability .
Stability and Reactivity
- Bromo-spiro compounds are sensitive to light and moisture, requiring storage under inert conditions .
- Decomposition during synthesis is common in spirohydroxy acid intermediates, necessitating mild reagents (e.g., Ph3P/DEAD) to stabilize products .
- Stereochemical stability varies: 1,6-dioxaspiro[4.5]decanes with (R)- or (S)-configurations exhibit distinct biological activities due to spiro center chirality .
Biological Activity
1-(Bromomethyl)spiro[4.5]decane is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. The spirocyclic framework often imparts distinct chemical properties that can influence biological interactions. This article reviews the available literature on the biological activity of this compound, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
This compound features a spirocyclic system where two rings share a single carbon atom. The presence of the bromomethyl group enhances its reactivity and potential for further functionalization. The compound's unique structure allows it to engage in various chemical transformations, which may contribute to its biological efficacy.
Anticancer Properties
Certain spirocyclic compounds have been evaluated for their anticancer activities. Studies suggest that structural features such as halogen substituents can enhance cytotoxicity against cancer cell lines. While direct evidence for this compound is sparse, the broader category of spiro compounds has been linked to promising anticancer effects .
Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, spirocyclic compounds have been explored for various other pharmacological activities, including anti-inflammatory and antioxidant effects. The specific mechanisms of action often involve interactions with biological targets such as enzymes or receptors .
Case Studies and Research Findings
Synthesis and Future Directions
The synthesis of this compound can be approached through various methods that leverage its unique structural features. Future research should focus on elucidating the specific biological mechanisms of this compound, exploring its therapeutic potential in greater depth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
